Fluphenazine Hexadecanoate
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Overview
Description
Fluphenazine Hexadecanoate is a long-acting ester of fluphenazine, a typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of chronic psychoses such as schizophrenia. The compound is known for its extended duration of action, making it suitable for depot injections, which are administered intramuscularly or subcutaneously to provide sustained therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluphenazine Hexadecanoate is synthesized by esterifying fluphenazine with hexadecanoic acid (palmitic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification through recrystallization and quality control measures to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Fluphenazine Hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated phenothiazine derivatives.
Scientific Research Applications
Fluphenazine Hexadecanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on neurotransmitter pathways and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the formulation of long-acting injectable medications.
Mechanism of Action
Fluphenazine Hexadecanoate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing dopamine activity. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another typical antipsychotic with a similar mechanism of action but shorter duration of action.
Chlorpromazine: A low-potency antipsychotic with a broader side effect profile.
Perphenazine: A phenothiazine derivative with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness
Fluphenazine Hexadecanoate is unique due to its long-acting nature, which allows for less frequent dosing compared to other antipsychotics. This property improves patient compliance and ensures sustained therapeutic effects, making it a valuable option for long-term management of chronic psychoses .
Properties
Molecular Formula |
C38H56F3N3O2S |
---|---|
Molecular Weight |
675.9 g/mol |
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl hexadecanoate |
InChI |
InChI=1S/C38H56F3N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-37(45)46-30-29-43-27-25-42(26-28-43)23-17-24-44-33-18-15-16-19-35(33)47-36-22-21-32(31-34(36)44)38(39,40)41/h15-16,18-19,21-22,31H,2-14,17,20,23-30H2,1H3 |
InChI Key |
QUMGDBURRTTYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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